Viloxazine

Beschreibung

Eigenschaften

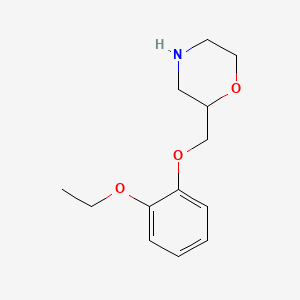

IUPAC Name |

2-[(2-ethoxyphenoxy)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11/h3-6,11,14H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPHCCPCQOJSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35604-67-2 (hydrochloride) | |

| Record name | Viloxazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046817918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6057900 | |

| Record name | Viloxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46817-91-8 | |

| Record name | Viloxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46817-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Viloxazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046817918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viloxazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Viloxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Viloxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VILOXAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I5Y2789ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

178-180 | |

| Record name | Viloxazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Viloxazine's Mechanism of Action in the Prefrontal Cortex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viloxazine, a serotonin-norepinephrine modulating agent (SNMA), has a multifaceted mechanism of action within the prefrontal cortex (PFC), a brain region critically implicated in attention-deficit/hyperactivity disorder (ADHD).[1][2][3] Historically classified as a norepinephrine reuptake inhibitor (NRI), recent research has elucidated a more complex pharmacological profile, distinguishing it from other ADHD medications.[1][4][5] This technical guide provides an in-depth exploration of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Pharmacological Actions in the Prefrontal Cortex

This compound's therapeutic effects are primarily attributed to its dual action on noradrenergic and serotonergic systems.[2][4] It moderately inhibits the norepinephrine transporter (NET) and exhibits significant activity at key serotonin receptors, leading to an increase in extracellular levels of norepinephrine, dopamine, and serotonin in the PFC.[1][2][6][7][8]

Norepinephrine Transporter (NET) Inhibition

This compound acts as an inhibitor of the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft.[7][9] This inhibition leads to increased extracellular concentrations of norepinephrine in the PFC.[7] Due to the low expression of the dopamine transporter (DAT) in the PFC, NET is also responsible for the reuptake of dopamine in this brain region.[9] Consequently, this compound's inhibition of NET also leads to a moderate increase in extracellular dopamine levels in the PFC.[2][9]

Serotonergic Modulation

A key differentiator for this compound is its significant modulation of the serotonin system.[3][4][10] This is achieved through its interaction with specific serotonin receptor subtypes, rather than direct inhibition of the serotonin transporter (SERT), for which it has negligible affinity.[11][12] this compound's primary serotonergic activities include:

-

5-HT2B Receptor Antagonism : this compound acts as an antagonist at 5-HT2B receptors.[1][3][10][11] Antagonism of these receptors on GABAergic interneurons is hypothesized to reduce inhibitory tone, leading to an increase in the firing rate of pyramidal neurons and a subsequent increase in serotonin release in the PFC.[2][5]

-

5-HT2C Receptor Agonism : The drug exhibits agonist activity at 5-HT2C receptors.[1][3][10][11] Activation of these receptors is thought to play a role in modulating dopamine and norepinephrine release.

-

5-HT7 Receptor Antagonism : this compound also demonstrates weak antagonistic activity at 5-HT7 receptors.[12][13]

This combined action on both the norepinephrine and serotonin systems contributes to its efficacy in treating ADHD.[2][3]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional activities of this compound, as well as its in vivo effects on neurotransmitter levels in the prefrontal cortex.

Table 1: In Vitro Receptor and Transporter Binding and Functional Activity of this compound

| Target | Parameter | Value (µM) | Species | Reference |

| Norepinephrine Transporter (NET) | KD | 0.155 - 0.630 | Human | [13][14] |

| IC50 | 0.26 | Rat | [1][14] | |

| Serotonin Transporter (SERT) | KD | 17.3 | Human | [13] |

| IC50 | 257 | Human | [1] | |

| Dopamine Transporter (DAT) | KD | >100 | Human | [13] |

| 5-HT2B Receptor | Ki | 6.40 | Human | [5][14] |

| IC50 (Antagonist) | 27.0 | Human | [11][14] | |

| KB (Antagonist) | 4.2 | Human | [11][14] | |

| 5-HT2C Receptor | Ki | 3.90 | Human | [5][14] |

| EC50 (Agonist) | 32.0 | Human | [11][14] | |

| Emax (Agonist) | 78.6% | Human | [11] | |

| 5-HT7 Receptor | Ki | 1.9 | Human | [15] |

| IC50 (Antagonist) | 6.7 | Human | [15] | |

| α1A Adrenergic Receptor | % Inhibition @ 10µM | >50% | Not Specified | [1] |

| α1B Adrenergic Receptor | % Inhibition @ 10µM | >50% | Not Specified | [1] |

Table 2: In Vivo Effects of this compound on Extracellular Neurotransmitter Levels in the Rat Prefrontal Cortex

| Dose (mg/kg, i.p.) | Neurotransmitter | Peak Increase (% of Baseline) | Reference |

| 30 | Norepinephrine (NE) | ~400% | [8][16] |

| 30 | Dopamine (DA) | ~250% | [8][16] |

| 30 | Serotonin (5-HT) | ~300% | [8][16] |

| 50 | Norepinephrine (NE) | 650% | [17] |

| 50 | Dopamine (DA) | 670% | [17] |

| 50 | Serotonin (5-HT) | 506% | [1][17] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

These assays are conducted to determine the binding affinity of this compound to various receptors and transporters.

Objective: To quantify the affinity of this compound for monoamine transporters (NET, SERT, DAT) and serotonin receptors (e.g., 5-HT2B, 5-HT2C, 5-HT7).

General Protocol:

-

Membrane Preparation:

-

Cell lines recombinantly expressing the human transporter or receptor of interest (e.g., HEK293-hNET cells) are cultured to confluency.

-

Cells are harvested, washed, and homogenized in an ice-cold assay buffer.

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is resuspended in fresh assay buffer, and the protein concentration is determined.

-

-

Competitive Binding Assay:

-

A constant concentration of a specific radioligand (e.g., [³H]Nisoxetine for NET) is incubated with the prepared cell membranes.

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the target.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand (e.g., Desipramine for NET).

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The percentage of specific binding is plotted against the logarithm of the this compound concentration.

-

The IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation.

-

Cellular Functional Assays (e.g., 5-HT2B Antagonism)

These assays are used to determine the functional activity of this compound at a specific receptor.

Objective: To determine if this compound acts as an agonist or antagonist at the 5-HT2B receptor.

General Protocol (based on an IP1 HTRF® assay):

-

Cell Culture:

-

CHO-K1 cells stably expressing the human recombinant 5-HT2B receptor are used.

-

-

Antagonist Mode Assay:

-

Cells are incubated with various concentrations of this compound (the potential antagonist).

-

A known 5-HT2B receptor agonist (e.g., serotonin) is added at a fixed concentration (e.g., 20 nM).

-

The 5-HT2B receptor is coupled to the Gq protein, and its activation leads to an increase in inositol monophosphate (IP1).

-

The level of IP1 production is measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

-

Data Analysis:

-

The ability of this compound to inhibit the agonist-induced increase in IP1 is measured.

-

The IC50 value is determined, representing the concentration of this compound that causes 50% inhibition of the agonist response.

-

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals.

Objective: To measure the effect of this compound administration on extracellular levels of norepinephrine, dopamine, and serotonin in the rat PFC.

General Protocol:

-

Surgical Implantation:

-

Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted into the PFC.

-

Animals are allowed to recover from surgery.

-

-

Microdialysis Probe Insertion:

-

On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.

-

-

Baseline Sample Collection:

-

After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 30 minutes).

-

-

Drug Administration and Sample Collection:

-

This compound (e.g., 30 or 50 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.

-

Dialysate samples continue to be collected at regular intervals for several hours post-administration.

-

-

Neurotransmitter Analysis:

-

The concentrations of norepinephrine, dopamine, and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis:

-

Neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the average baseline concentration for each animal.

-

The data is typically plotted as percent change from baseline over time.

-

Visualizations of Signaling Pathways and Workflows

Signaling Pathway of this compound in the Prefrontal Cortex

References

- 1. New Insights into the Mechanism of Action of this compound: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | this compound in the Treatment of Attention Deficit Hyperactivity Disorder [frontiersin.org]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cafermed.com [cafermed.com]

- 11. dovepress.com [dovepress.com]

- 12. This compound, a Non-stimulant Norepinephrine Reuptake Inhibitor, for the Treatment of Attention Deficit Hyperactivity Disorder: A 3 Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. ASENT2020 Annual Meeting Abstracts - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of (S)-Viloxazine: An In-depth Technical Guide to its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viloxazine, a morpholine derivative, has a rich history as an antidepressant and has been repurposed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It is a chiral molecule, existing as two enantiomers: (S)-viloxazine and (R)-viloxazine. Pharmacological studies have consistently demonstrated that the therapeutic activity of the racemic mixture resides predominantly in the (S)-isomer. This technical guide provides a comprehensive overview of the pharmacological activity of (S)-viloxazine, focusing on its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways. While much of the detailed in vitro research has been conducted on the racemic mixture, it is crucial to interpret these findings through the lens of the significantly greater potency of the (S)-enantiomer.

Core Pharmacological Activity: A Focus on the (S)-Isomer

This compound is a racemic compound, with the (S)-(–)-isomer being approximately five to ten times more pharmacologically active than the (R)-(+)-isomer.[1][2][3] This enhanced potency of the (S)-isomer is primarily attributed to its interaction with the norepinephrine transporter (NET).

Primary Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

The principal mechanism of action of this compound is the selective inhibition of the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[3] This enhanced noradrenergic neurotransmission is believed to be the primary driver of its therapeutic effects in ADHD, improving attention, focus, and executive function. The (S)-stereoisomer of this compound exhibits a tenfold greater potency than the (R)-stereoisomer in inhibiting norepinephrine reuptake.[1]

A Broader Perspective: Serotonin Norepinephrine Modulating Agent (SNMA)

More recent investigations into the pharmacological profile of racemic this compound have revealed a more complex mechanism of action, extending beyond simple norepinephrine reuptake inhibition. These studies have led to its classification as a Serotonin Norepinephrine Modulating Agent (SNMA).[4][5] This broader classification stems from its activity at specific serotonin receptors.

Quantitative Pharmacological Data (Racemic this compound)

The following tables summarize the in vitro binding affinities and functional activities of racemic this compound. It is important to reiterate that the (S)-isomer is the primary contributor to the observed activity at the norepinephrine transporter.

| Target | Parameter | Value (nM) | Reference |

| Norepinephrine Transporter (NET) | Ki | 630 | [6] |

| Serotonin Transporter (SERT) | Ki | 17,300 | [6] |

| Dopamine Transporter (DAT) | Ki | >100,000 | [6] |

| 5-HT2B Receptor | Ki | 6,400 | [6] |

| 5-HT2C Receptor | Ki | 3,900 | [6] |

Table 1: Binding Affinities (Ki) of Racemic this compound for Monoamine Transporters and Serotonin Receptors.

| Target | Parameter | Value (µM) | Functional Activity | Reference |

| Norepinephrine Transporter (NET) | IC50 | 0.26 | Inhibition | [6] |

| 5-HT2B Receptor | IC50 | 27 | Antagonist | |

| 5-HT2C Receptor | EC50 | 32 | Agonist | [7] |

Table 2: Functional Activity of Racemic this compound.

Signaling Pathways and Mechanisms

The dual action of this compound on both the norepinephrine and serotonin systems contributes to its unique pharmacological profile.

Noradrenergic Pathway

By blocking the norepinephrine transporter (NET), (S)-viloxazine increases the availability of norepinephrine in the synapse. This leads to enhanced signaling through adrenergic receptors on the postsynaptic neuron, a key mechanism for improving executive function and attention in ADHD.

Serotonergic Pathway

Racemic this compound also modulates the serotonergic system through its interaction with 5-HT2B and 5-HT2C receptors.[6][7] It acts as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor. The contribution of each enantiomer to this activity is not yet fully elucidated.

Experimental Protocols

The following are representative methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

-

General Protocol:

-

Preparation of Membranes: Cell membranes expressing the target of interest (e.g., NET, SERT, 5-HT2B/2C receptors) are prepared from recombinant cell lines or animal tissues.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-nisoxetine for NET) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. macsenlab.com [macsenlab.com]

- 4. New Insights into the Mechanism of Action of this compound: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C13H19NO3 | CID 5666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Viloxazine's Dual-Action Mechanism on Norepinephrine and Serotonin Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract: Viloxazine, a therapeutic agent repurposed for Attention-Deficit/Hyperactivity Disorder (ADHD), presents a complex and multifaceted mechanism of action that distinguishes it from traditional norepinephrine reuptake inhibitors (NRIs).[1][2][3] Contemporary research has illuminated its role as a Serotonin Norepinephrine Modulating Agent (SNMA), characterized by moderate norepinephrine transporter (NET) inhibition complemented by significant interactions with key serotonin receptor subtypes.[1][4] This guide synthesizes the current understanding of this compound's pharmacodynamics, focusing on its effects on norepinephrine and serotonin pathways. It provides a compilation of quantitative data from in vitro and in vivo studies, details of experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows to support further research and development.

Core Pharmacological Profile

This compound's primary mechanism is the inhibition of the norepinephrine transporter (NET), which increases the extracellular concentration of norepinephrine in brain regions critical for attention and executive function, such as the prefrontal cortex (PFC).[5][6][7][8][9] However, its potency for NET is considered moderate compared to other NRIs like atomoxetine.[1][10]

What sets this compound apart is its significant activity on the serotonin system. It functions as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor.[1][2][4][5][11] This dual action on both noradrenergic and serotonergic systems contributes to its unique therapeutic profile.[1][12] Notably, this compound has a very low affinity for the serotonin transporter (SERT), indicating that its enhancement of serotonergic neurotransmission is not mediated by reuptake inhibition.[1][5][7]

Quantitative Analysis of this compound's Molecular Interactions

The following tables summarize the key quantitative data from various in vitro and in vivo studies, providing a comparative overview of this compound's binding affinities and functional activities.

Table 1: In Vitro Binding and Functional Affinity of this compound for Monoamine Transporters

| Target | Parameter | Value (nM) | Species | Reference |

| Norepinephrine Transporter (NET) | KD | 155 - 630 | Human | [5] |

| Ki | 630 - 2300 | Human | [1][2] | |

| IC50 | 200 - 260 | Rat/Human | [1][2][11] | |

| Serotonin Transporter (SERT) | KD | 17,300 | Human | [5] |

| Ki | >10,000 | Human | [1] | |

| IC50 | 257,000 | Human | [1][4] | |

| Dopamine Transporter (DAT) | KD | >100,000 | Human | [5] |

Table 2: In Vitro Affinity and Functional Activity of this compound at Serotonin Receptors

| Target | Action | Parameter | Value (µM) | Reference |

| 5-HT2B Receptor | Antagonist | Ki | 3.9 - 6.4 | [5][11] |

| IC50 | 27.0 | [1][4][11] | ||

| KB | 4.2 | [1][11] | ||

| 5-HT2C Receptor | Agonist | Ki | 3.9 - 6.4 | [5][11] |

| EC50 | 1.6 - 32.0 | [1][4][11][13] | ||

| Emax | 78% | [1][14] | ||

| 5-HT7 Receptor | Antagonist | Ki | 1.9 | [13] |

| IC50 | 6.7 (52% inhibition at 100 µM) | [1][13] |

Table 3: In Vivo Effects of this compound on Extracellular Neurotransmitter Levels (Microdialysis in Rats)

| Brain Region | Neurotransmitter | Dose (mg/kg, i.p.) | Peak Increase (% of Baseline) | Reference |

| Prefrontal Cortex (PFC) | Norepinephrine | 30 | 545 ± 78 | [15] |

| Dopamine | 30 | ~182 | [15] | |

| Serotonin | 30 | ~302 | [15] | |

| Serotonin | 50 | ~500 | [4] | |

| Nucleus Accumbens (Acb) | Norepinephrine | 50 | 187 ± 28 | [1] |

| Dopamine | 50 | 186 ± 18 | [1] | |

| Serotonin | 50 | 365 ± 48 | [1] |

Signaling Pathways and Mechanisms of Action

This compound's inhibition of NET in the presynaptic terminal of noradrenergic neurons leads to a decreased reuptake of norepinephrine from the synaptic cleft. This results in an elevated concentration of norepinephrine available to stimulate postsynaptic α and β adrenergic receptors, enhancing noradrenergic neurotransmission. This action in the prefrontal cortex is believed to be a key contributor to its efficacy in treating ADHD.[6][8]

This compound's interaction with the serotonin system is more nuanced. It does not inhibit the serotonin transporter (SERT).[1][7] Instead, its effects are mediated through direct receptor interaction. As a 5-HT2B receptor antagonist, this compound may disinhibit serotonin neurons, leading to increased serotonin release.[16] Concurrently, as a 5-HT2C receptor agonist, it directly stimulates a subset of serotonin receptors, which has been shown to modulate the activity of the mesoaccumbens pathway and suppress hyperlocomotion in animal models.[1][4] This combined action results in a significant increase in extracellular serotonin levels in the PFC, an effect not typically seen with pure NRIs.[1][15]

Experimental Protocols

This assay quantifies a compound's ability to inhibit neurotransmitter transporters.

-

Objective: To determine the IC50 value of this compound for NET and SERT.

-

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) or serotonin transporter (hSERT) are cultured in appropriate media.[17][18]

-

Assay Preparation: Cells are seeded in 96- or 384-well microplates and allowed to form a confluent monolayer.[18]

-

Compound Incubation: The cell medium is replaced with a buffer solution containing various concentrations of this compound. The plates are incubated for a short period (e.g., 10-30 minutes) at 37°C.[17][19]

-

Substrate Addition: A radiolabeled ([³H]-NE or [³H]-5-HT) or fluorescent substrate that mimics the natural neurotransmitter is added to each well.[10][17]

-

Uptake and Measurement: The plates are incubated to allow for substrate uptake by the transporters. For radiolabeled assays, the reaction is stopped, cells are washed, and the incorporated radioactivity is measured using a scintillation counter.[10][20] For fluorescent assays, the increase in intracellular fluorescence is monitored in real-time using a microplate reader.[17][21]

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to control wells. An IC50 value is determined by fitting the data to a dose-response curve.

-

This technique measures the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[22]

-

Objective: To quantify the effect of this compound administration on extracellular levels of norepinephrine and serotonin in the rat prefrontal cortex.[15]

-

Methodology:

-

Surgical Implantation: A guide cannula is surgically implanted into the target brain region (e.g., PFC) of an anesthetized rat. The animal is allowed to recover for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).

-

Baseline Collection: A stabilization period of 1-2 hours is allowed to establish a stable baseline of neurotransmitter levels. Dialysate samples are collected at regular intervals (e.g., every 20 minutes).[15]

-

Drug Administration: this compound or a vehicle control is administered to the animal (e.g., via intraperitoneal injection).[15]

-

Sample Collection: Dialysate collection continues for several hours post-administration.[1][15]

-

Analysis: The concentration of norepinephrine and serotonin in the dialysate samples is quantified using a highly sensitive analytical technique, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[23][24]

-

Data Analysis: Neurotransmitter concentrations are expressed as a percentage of the pre-drug baseline levels and compared between the this compound-treated and vehicle-treated groups.[15]

-

Conclusion

This compound's pharmacological profile is best described as that of a Serotonin Norepinephrine Modulating Agent (SNMA).[1][4] Its moderate inhibition of the norepinephrine transporter, combined with a distinct modulatory effect on the serotonin system via 5-HT2B antagonism and 5-HT2C agonism, results in a synergistic increase in both norepinephrine and serotonin in the prefrontal cortex.[1][4] This dual mechanism of action likely underpins its clinical efficacy and differentiates it from other non-stimulant ADHD medications. Further research into the downstream effects of this unique pharmacological signature will be crucial for optimizing its therapeutic applications and exploring its potential in other neuropsychiatric disorders.

References

- 1. New Insights into the Mechanism of Action of this compound: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound in the Treatment of Attention Deficit Hyperactivity Disorder [frontiersin.org]

- 3. New Insights into the Mechanism of Action of this compound: Serotonin and Norepinephrine Modulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. macsenlab.com [macsenlab.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. droracle.ai [droracle.ai]

- 13. tandfonline.com [tandfonline.com]

- 14. diglib.uwgb.edu [diglib.uwgb.edu]

- 15. This compound Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound in the Management of CNS Disorders: A Historical Overview and Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 18. moleculardevices.com [moleculardevices.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 22. Use of microdialysis to measure brain noradrenergic receptor function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Microdialysis studies on cortical noradrenaline release: basic characteristics, significance of extracellular calcium and massive post-mortem increase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. eicomusa.com [eicomusa.com]

Preclinical In Vivo Profile of Viloxazine: A Focus on Dopaminergic Effects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Viloxazine, a selective norepinephrine reuptake inhibitor (NRI), has garnered renewed interest for its therapeutic potential in neurodevelopmental disorders, most notably its recent FDA approval for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] While its primary mechanism of action is the blockade of the norepinephrine transporter (NET), preclinical in vivo research has elucidated a nuanced and regionally specific impact on the dopamine (DA) system.[3][4][5] This technical guide provides a comprehensive overview of the preclinical in vivo studies investigating this compound's effects on dopamine, with a focus on quantitative data, experimental methodologies, and the underlying neurobiological pathways.

Core Mechanism of Dopamine Modulation

This compound's influence on dopamine is largely an indirect consequence of its potent inhibition of the norepinephrine transporter (NET).[4] In certain brain regions, particularly the prefrontal cortex (PFC), the NET exhibits a notable affinity for dopamine and is a key regulator of its extracellular concentration.[1][5] By blocking NET, this compound effectively reduces the reuptake of dopamine in these areas, leading to an increase in its synaptic availability.[1][4] This mechanism is distinct from that of stimulant medications, which typically act directly on the dopamine transporter (DAT).[6][7]

Furthermore, this compound possesses a unique pharmacological profile that includes activity at serotonin receptors, specifically as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[6][8] This serotonergic modulation can indirectly influence dopaminergic neurotransmission, contributing to its overall neurochemical effects.[7][9]

Quantitative Analysis of this compound's In Vivo Effects on Dopamine

Microdialysis studies in freely moving rats have been instrumental in quantifying the dose-dependent effects of this compound on extracellular dopamine levels in key brain regions. The following tables summarize the key quantitative findings from these preclinical investigations.

| Brain Region | This compound Dose (mg/kg, i.p.) | Peak Increase in Extracellular Dopamine (% of Baseline) | Study Reference |

| Prefrontal Cortex (PFC) | 30 | Significant increase | [4] |

| Prefrontal Cortex (PFC) | 50 | Significant increase | [4][10] |

| Nucleus Accumbens (NAc) | 50 | Minimal increase (~180%) | [6][8] |

| Amygdala | Not specified | Moderate increase | [1][5] |

Table 1: Summary of this compound's Effects on Extracellular Dopamine Levels in Rat Brain.

| Parameter | This compound | d-amphetamine | l-amphetamine |

| Peak Increase in Striatal Dopamine (% of Baseline) | ~180% (in NAc) | ~700% | ~1200% |

Table 2: Comparative Effects of this compound and Amphetamines on Dopamine Levels. [6]

Detailed Experimental Protocols

The following provides a generalized methodology for a typical in vivo microdialysis experiment used to assess this compound's effects on dopamine.

Animal Model:

-

Species: Male Sprague-Dawley rats.[4]

-

Age: 8 weeks at the time of the experiment.[4]

-

Housing: Housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

Surgical Procedure:

-

Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

A guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., medial prefrontal cortex, nucleus accumbens).

-

The cannula is secured to the skull using dental cement.

-

Animals are allowed a post-operative recovery period of several days.

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

After a stabilization period to obtain a baseline, this compound or vehicle is administered (typically via intraperitoneal injection).[4][11]

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for several hours post-administration.

Neurochemical Analysis:

-

The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data are expressed as a percentage change from the pre-drug baseline levels.

Visualizing the Mechanisms and Workflows

To better illustrate the underlying pathways and experimental processes, the following diagrams have been generated using the DOT language.

Caption: this compound's Mechanism of Action on Dopamine in the PFC.

Caption: Experimental Workflow for In Vivo Microdialysis.

Caption: Logical Relationship of this compound's Effects.

Conclusion

Preclinical in vivo studies robustly demonstrate that this compound moderately increases extracellular dopamine levels, primarily in the prefrontal cortex, through the inhibition of the norepinephrine transporter.[1][4] This effect is dose-dependent and regionally specific, with minimal impact on the nucleus accumbens, a key brain region associated with reward and addiction.[5][6] This neurochemical profile, coupled with its serotonergic modulatory properties, distinguishes this compound from other ADHD medications and suggests a therapeutic potential with a lower risk of abuse.[12][13] The experimental methodologies outlined in this guide provide a framework for further research into the nuanced effects of this compound and other novel compounds on dopaminergic neurotransmission.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. macsenlab.com [macsenlab.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound in the Management of CNS Disorders: A Historical Overview and Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. New Insights into the Mechanism of Action of this compound: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 10. This compound Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. droracle.ai [droracle.ai]

- 13. This compound for the Treatment of Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Viloxazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viloxazine hydrochloride is a selective norepinephrine reuptake inhibitor (SNRI) with a multifaceted pharmacological profile. Initially developed as an antidepressant, it has been repurposed and is now approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of this compound hydrochloride. Furthermore, it delves into its complex mechanism of action by visualizing the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this compound and related compounds.

Molecular Structure and Physicochemical Properties

This compound hydrochloride is the hydrochloride salt of this compound, a morpholine derivative. Its chemical structure consists of a morpholine ring linked to an ethoxyphenoxy group via a methyl bridge.

Chemical Structure:

IUPAC Name: (RS)-2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride[1][2]

Molecular Formula: C₁₃H₂₀ClNO₃[1][2][3]

Physicochemical Data

A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 273.76 g/mol | [1][3][4] |

| Melting Point | 186-188 °C | [2] |

| Solubility | Soluble in water and 0.1N HCl. Sparingly soluble in methanol. Very slightly soluble in acetonitrile, acetic acid, and isopropyl alcohol. Practically insoluble in ethyl acetate. | [5] |

| pKa | 8.47 (for the this compound base) | |

| LogP | 1.10 (for the this compound base) |

Chemical Synthesis

The synthesis of this compound hydrochloride typically involves a multi-step process. A common synthetic route is outlined below.

Synthesis Workflow

References

A Technical Guide to the Pharmacodynamics of Viloxazine Extended-Release

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacodynamic properties of the extended-release (ER) formulation of viloxazine. This compound ER, approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), possesses a multifaceted mechanism of action that distinguishes it from other non-stimulant therapies.[1][2] Initially classified as a selective norepinephrine reuptake inhibitor (NRI), contemporary research supports its reclassification as a serotonin norepinephrine modulating agent (SNMA), reflecting its complex interaction with both noradrenergic and serotonergic systems.[3][4][5] This guide synthesizes current in vitro and in vivo data, details the experimental protocols used for its characterization, and presents its mechanism through structured data and visual diagrams.

Core Mechanism of Action

The therapeutic effects of this compound ER are attributed to its dual activity on norepinephrine and serotonin pathways.[6] Its primary mechanism involves the moderate inhibition of the norepinephrine transporter (NET), which increases the synaptic availability of norepinephrine and, consequently, dopamine in the prefrontal cortex (PFC).[3][7] This is complemented by significant interactions with specific serotonin receptors, namely antagonism at the 5-HT₂ₙ receptor and agonism at the 5-HT₂ₙ receptor.[3][4][5] Unlike selective serotonin reuptake inhibitors (SSRIs), this compound does not significantly inhibit the serotonin transporter (SERT).[3][7]

This compound binds to and inhibits the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft.[1][8] This inhibition leads to elevated extracellular concentrations of norepinephrine.[7] In the prefrontal cortex, where dopamine clearance is also primarily mediated by NET, this action results in a secondary increase in extracellular dopamine levels.[3][7] This modulation of catecholamines in the PFC is a key mechanism underlying its efficacy in treating ADHD.[7]

Recent studies have elucidated this compound's significant activity on the serotonin system. It acts as an antagonist at 5-HT₂ₙ receptors and an agonist at 5-HT₂ₙ receptors.[3][9] It also demonstrates weaker antagonistic effects at 5-HT₇ receptors.[10][11] This multimodal serotonergic activity is proposed to contribute to its therapeutic profile, potentially influencing mood and anxiety, which are often comorbid with ADHD.[1][3] The increase in extracellular serotonin observed in preclinical studies is not due to SERT inhibition but is likely a result of these direct receptor interactions.[7][12]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data defining the pharmacodynamic profile of this compound.

Table 1: In Vitro Receptor and Transporter Binding and Functional Activity

| Target | Parameter | Value (µM) | Species/System | Reference |

|---|---|---|---|---|

| Norepinephrine Transporter (NET) | Kᵢ | 0.63 | Human (cloned) | [11] |

| IC₅₀ | 0.26 | Rat Hypothalamic Synaptosomes | [3] | |

| Serotonin Transporter (SERT) | Kᵢ | 17.3 | Human (cloned) | [13] |

| IC₅₀ | 257 | HEK293 cells (hSERT) | [3] | |

| Dopamine Transporter (DAT) | Kᵢ | >100 | Human (cloned) | [13] |

| 5-HT₂ₙ Receptor | Kᵢ | 6.40 | Human | [11] |

| IC₅₀ (Antagonist) | 27.0 | CHO cells | [3][9] | |

| Kₙ (Antagonist) | 4.2 | CHO cells | [9] | |

| 5-HT₂ₙ Receptor | Kᵢ | 3.90 | Human | [11] |

| EC₅₀ (Agonist) | 32.0 | CHO cells | [3][9] | |

| Eₘₐₓ (Agonist) | 78.6% | CHO cells | [9] | |

| 5-HT₇ Receptor | Kᵢ | 1.9 | Human | [10] |

| | IC₅₀ (Antagonist) | 6.7 | Human |[10] |

Kᵢ: Inhibitory Constant; IC₅₀: Half-maximal Inhibitory Concentration; Kₙ: Antagonist Equilibrium Constant; EC₅₀: Half-maximal Effective Concentration; Eₘₐₓ: Maximum Effect.

Table 2: In Vivo Effects on Extracellular Neurotransmitter Levels in Rat Prefrontal Cortex

| Neurotransmitter | Dose (mg/kg, i.p.) | Peak Increase (% of Baseline) | Time to Peak (minutes) | Reference |

|---|---|---|---|---|

| Norepinephrine (NE) | 30 | 545% ± 78% | 60 | [7] |

| 50 | 649% ± 57% | Not Specified | [14] | |

| Dopamine (DA) | 30 | Not Specified | Not Specified | [7] |

| 50 | 670% ± 105% | Not Specified | [14] | |

| Serotonin (5-HT) | 30 | Not Specified | Not Specified | [7] |

| | 50 | 506% ± 133% | Not Specified |[14] |

Data represent mean ± standard error of the mean (SEM). The 30 mg/kg dose in rats yields plasma concentrations comparable to clinically effective doses in humans.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and the experimental protocols used to characterize this compound's pharmacodynamics.

References

- 1. This compound for ADHD: Mechanism, Dosage, and Efficacy [rupahealth.com]

- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 3. dovepress.com [dovepress.com]

- 4. Frontiers | this compound in the Treatment of Attention Deficit Hyperactivity Disorder [frontiersin.org]

- 5. cafermed.com [cafermed.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Qelbree® Pharmacodynamics | HCP Site [qelbreehcp.com]

- 9. New Insights into the Mechanism of Action of this compound: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. dovepress.com [dovepress.com]

Viloxazine's Interaction with 5-HT2B and 5-HT2C Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viloxazine, a serotonin norepinephrine modulating agent, has demonstrated a complex pharmacological profile that extends beyond its historical classification as a norepinephrine reuptake inhibitor. A significant component of its mechanism of action involves its interaction with specific serotonin receptor subtypes, notably the 5-HT2B and 5-HT2C receptors. This technical guide provides an in-depth analysis of this compound's engagement with these receptors, presenting quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways. In vitro studies have consistently shown that this compound acts as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor.[1][2][3][4][5] This dual activity is believed to contribute to its therapeutic effects. This document aims to be a comprehensive resource for researchers and drug development professionals investigating the serotonergic properties of this compound and similar compounds.

Quantitative Analysis of this compound's Interaction with 5-HT2B and 5-HT2C Receptors

The affinity and functional potency of this compound at the 5-HT2B and 5-HT2C receptors have been characterized through various in vitro assays. The following tables summarize the key quantitative data from these studies, providing a clear comparison of its activity at each receptor.

Table 1: Binding Affinity of this compound for 5-HT2B and 5-HT2C Receptors

| Receptor | Binding Affinity (Ki) | Assay Type |

| 5-HT2B | 0.65 µM | Radioligand Binding Assay |

| 5-HT2C | 0.84 µM | Radioligand Binding Assay |

Data sourced from cell-based binding assays measuring the inhibition of a radiolabeled ligand.[6]

Table 2: Functional Activity of this compound at 5-HT2B and 5-HT2C Receptors

| Receptor | Functional Activity | Parameter | Value | Assay Type |

| 5-HT2B | Antagonist | IC50 | 27.0 µM | Inositol Phosphate (IP1) HTRF® Assay |

| KB | 4.2 µM | Inositol Phosphate (IP1) HTRF® Assay | ||

| 5-HT2C | Agonist | EC50 | 32.0 µM | Inositol Phosphate (IP1) HTRF® Assay |

| Emax | 78.6% | Inositol Phosphate (IP1) HTRF® Assay | ||

| EC50 | 1.6 µM | Ca2+ Assay |

Data highlights this compound's antagonistic properties at 5-HT2B and agonistic effects at 5-HT2C.[1][6][7]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the interaction of this compound with 5-HT2B and 5-HT2C receptors.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the Ki of this compound for the 5-HT2B and 5-HT2C receptors.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT2B or 5-HT2C receptor (e.g., CHO-K1 or HEK293 cells).[8]

-

Radioligand: e.g., [3H]LSD for 5-HT2B, [3H]mesulergine for 5-HT2C.

-

Unlabeled competitor: this compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

96-well microplates.

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

Cell membrane preparation.

-

Radioligand at a concentration near its Kd.

-

Increasing concentrations of this compound or buffer (for total binding) or a saturating concentration of a known ligand (for non-specific binding).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Inositol Phosphate (IP1) HTRF® Assay

This is a functional assay to measure the activity of Gq-coupled receptors, such as 5-HT2B and 5-HT2C, by detecting the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade.

Objective: To determine the functional antagonist (IC50) or agonist (EC50) activity of this compound at 5-HT2B and 5-HT2C receptors.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT2B or 5-HT2C receptor.

-

IP-One HTRF® assay kit (containing IP1-d2 and anti-IP1-cryptate).

-

Stimulation buffer.

-

This compound.

-

For antagonist assay: a known 5-HT2B agonist (e.g., 5-HT).

-

384-well white microplates.

-

HTRF®-compatible microplate reader.

Procedure:

-

Cell Seeding: Seed the cells into a 384-well plate and allow them to adhere overnight.

-

Compound Addition (Agonist Mode for 5-HT2C):

-

Add increasing concentrations of this compound to the wells.

-

-

Compound Addition (Antagonist Mode for 5-HT2B):

-

Add increasing concentrations of this compound to the wells.

-

Add a fixed concentration of a 5-HT2B agonist (typically its EC80) to stimulate the receptor.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.

-

Detection: Add the HTRF® detection reagents (IP1-d2 and anti-IP1-cryptate) to the wells and incubate at room temperature for 60 minutes.

-

Measurement: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the HTRF® ratio (emission at 665 nm / emission at 620 nm).

-

Agonist: Plot the ratio against the logarithm of the this compound concentration to determine the EC50 and Emax.

-

Antagonist: Plot the ratio against the logarithm of the this compound concentration to determine the IC50.

-

Signaling Pathways

Both 5-HT2B and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.[9][10][11] Activation of these receptors initiates a cascade of intracellular events.

5-HT2C Receptor Agonist Signaling Pathway

As an agonist at the 5-HT2C receptor, this compound is proposed to initiate the following signaling cascade:

Upon binding of this compound, the 5-HT2C receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These downstream effectors then modulate various cellular responses.[12][13]

5-HT2B Receptor Antagonist Action

As an antagonist, this compound binds to the 5-HT2B receptor but does not elicit a biological response. Instead, it blocks the binding of the endogenous agonist, serotonin (5-HT), thereby inhibiting the activation of the downstream signaling pathway.

The binding of this compound to the 5-HT2B receptor prevents serotonin from activating the Gq/11-PLC signaling cascade, thus inhibiting serotonin-mediated cellular responses through this receptor.[1][8][14]

Conclusion

This compound exhibits a distinct dual activity on key serotonin receptors, acting as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive framework for understanding and further investigating these interactions. The Gq/11-mediated signaling pathways associated with these receptors are crucial for their physiological functions, and this compound's modulation of these pathways likely plays a significant role in its overall therapeutic profile. This technical guide serves as a foundational resource for researchers and clinicians interested in the complex pharmacology of this compound and its implications for the treatment of various neuropsychiatric disorders.

References

- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 2. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. reactionbiology.com [reactionbiology.com]

- 9. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. benchchem.com [benchchem.com]

- 12. news-medical.net [news-medical.net]

- 13. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Novel Antidepressant: Early Research and Discovery of Viloxazine by Imperial Chemical Industries

A Technical Overview for Researchers and Drug Development Professionals

Introduction

Viloxazine, a morpholine derivative, emerged from the laboratories of Imperial Chemical Industries (ICI) in the early 1970s as a novel antidepressant agent. Its discovery was a result of strategic chemical modifications to beta-blockers, with the aim of enhancing central nervous system penetration.[1] Initially marketed in Europe in 1974 for the treatment of depression, this compound represented a departure from the then-dominant tricyclic antidepressants (TCAs), offering a distinct pharmacological profile and a different side-effect spectrum. This technical guide provides an in-depth exploration of the foundational research conducted by ICI that led to the discovery and initial characterization of this compound, focusing on its synthesis, pharmacology, and early clinical evaluation.

I. Chemical Synthesis and Development

Experimental Protocol: Synthesis of this compound Hydrochloride

While detailed, step-by-step protocols from the original ICI publications are not fully available in the public domain, the synthesis can be reconstructed from patent literature. The process generally involved the reaction of 2-ethoxyphenol with epichlorohydrin to form an epoxide intermediate, which was then reacted with 2-aminoethyl hydrogen sulfate in the presence of a strong base to yield the this compound free base. The final hydrochloride salt was then prepared.

A generalized representation of this synthesis is as follows:

-

Formation of 1-(2-ethoxyphenoxy)-2,3-epoxypropane: 2-ethoxyphenol is reacted with epichlorohydrin.

-

Formation of this compound Base: The resulting epoxide intermediate is reacted with 2-aminoethyl hydrogen sulfate in an ethanolic solution containing sodium hydroxide. This step involves both the opening of the epoxide ring and subsequent cyclization to form the morpholine ring.

-

Formation of this compound Hydrochloride: The this compound free base is then dissolved in a suitable solvent, such as isopropanol, and treated with concentrated hydrochloric acid to precipitate the hydrochloride salt, which is then purified by recrystallization.

Note: Specific reaction yields and detailed conditions from the original ICI synthesis are not consistently reported in the available literature.

II. Early Pharmacological Profile

This compound was characterized by ICI as a selective norepinephrine reuptake inhibitor (NRI).[1] This was a key differentiator from the TCAs, which typically exhibit significant anticholinergic and antihistaminic activity.

Experimental Protocols: Pharmacological Screening

The precise, detailed protocols for the initial pharmacological screening by ICI are not extensively documented in available literature. However, standard methodologies of the time would have been employed, including:

-

Radioligand Binding Assays: To determine the affinity of this compound for various neurotransmitter transporters (norepinephrine, serotonin, dopamine) and receptors (muscarinic, histaminic, adrenergic). These assays would involve incubating brain tissue homogenates with a radiolabeled ligand and measuring the displacement by this compound.

-

In Vitro Uptake Assays: To measure the functional inhibition of neurotransmitter reuptake. This would typically involve using synaptosomes (isolated nerve terminals) and measuring the uptake of radiolabeled neurotransmitters in the presence and absence of this compound.

-

In Vivo Animal Models of Antidepressant Activity: Standard behavioral tests in rodents, such as the reversal of reserpine-induced hypothermia or potentiation of L-DOPA-induced behavioral changes, would have been used to assess potential antidepressant effects.

Summary of Early Pharmacological Findings

The early research by ICI and subsequent independent studies in the 1970s established the following key pharmacological characteristics of this compound:

| Parameter | Finding | Reference |

| Primary Mechanism of Action | Selective Norepinephrine Reuptake Inhibition | [1] |

| Serotonin Transporter (SERT) Affinity | Low | [1] |

| Dopamine Transporter (DAT) Affinity | Very Low | [1] |

| Anticholinergic Activity | Minimal to None | [2] |

| Antihistaminic Activity | Not a prominent feature | |

| Cardiovascular Effects | Lower risk of cardiotoxicity compared to TCAs | [3] |

More recent research has revealed a more complex pharmacology, including interactions with serotonin 5-HT2B and 5-HT2C receptors, but the primary mechanism identified during its initial development was selective norepinephrine reuptake inhibition.

III. Initial Clinical Investigations for Depression

Following promising preclinical results, ICI advanced this compound into clinical trials for the treatment of major depressive disorder. These early trials were crucial in establishing its efficacy and safety profile in humans.

Experimental Protocol: Early Clinical Trials

The early clinical trials conducted by ICI would have followed the standard phased approach:

-

Phase I: Typically conducted in healthy volunteers to assess safety, tolerability, and pharmacokinetics at single and multiple ascending doses.

-

Phase II: The first studies in patients with depression to evaluate efficacy and further assess safety. These were often placebo-controlled or compared against an active comparator like a TCA.

-

Phase III: Larger, multicenter trials to confirm efficacy and safety in a broader patient population, often comparing this compound to established antidepressants of the time, such as imipramine.

A 1974 study by Bayliss and Duncan investigated the clinical pharmacology of single 100 mg doses of this compound compared to 50 mg of imipramine and placebo in healthy volunteers. They measured parameters such as pulse rate, blood pressure, salivary flow, and reaction time.

Summary of Early Clinical Findings

The initial clinical trials and early post-marketing studies provided the following key insights into this compound's profile as an antidepressant:

| Parameter | Finding | Reference |

| Efficacy | Effective in treating mild to severe depression; comparable to imipramine | |

| Onset of Action | Some studies suggested a more rapid onset of action compared to imipramine | |

| Tolerability | Generally better tolerated than TCAs | [3] |

| Common Side Effects | Nausea, vomiting, headache, insomnia | |

| Anticholinergic Side Effects | Significantly less frequent and severe than with imipramine (e.g., dry mouth, blurred vision) | [2] |

| Cardiovascular Safety | Favorable compared to TCAs, with less impact on heart rate and blood pressure | [2] |

Pharmacokinetic Profile (Immediate-Release Formulation)

| Parameter | Value | Reference |

| Bioavailability | ~85% | [3] |

| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | [3] |

| Plasma Half-Life | ~2.5 hours | [3] |

| Metabolism | Extensive hepatic metabolism | |

| Excretion | Primarily renal |

Conclusion

The early research and discovery of this compound by Imperial Chemical Industries marked a significant step in the evolution of antidepressant pharmacotherapy. By purposefully designing a molecule with a distinct mechanism of action—selective norepinephrine reuptake inhibition—ICI developed a compound that offered a comparable efficacy to the tricyclic antidepressants of the era but with a more favorable side-effect profile, particularly concerning anticholinergic and cardiovascular effects. While the detailed experimental protocols and extensive quantitative data from these pioneering studies are not fully accessible today, the available literature clearly demonstrates a systematic and innovative approach to drug discovery and development. The foundational work by ICI not only introduced a new therapeutic option for depression but also contributed to a deeper understanding of the neurobiology of mood disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The clinical pharmacology of this compound hydrochloride—a new anti-depressant of novel chemical structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in the Management of CNS Disorders: A Historical Overview and Current Status - PMC [pmc.ncbi.nlm.nih.gov]

Viloxazine's potential applications in treating cataplexy and narcolepsy

Abstract

Narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness (EDS) and cataplexy, is fundamentally linked to a deficiency in orexin neurotransmission. This deficiency leads to an imbalance in downstream monoaminergic systems, particularly the noradrenergic system, which is crucial for maintaining wakefulness and muscle tone. Viloxazine, a selective norepinephrine reuptake inhibitor (NRI) with a multimodal serotonergic mechanism, presents a compelling, though historically underexplored, therapeutic candidate. Originally developed as an antidepressant and now approved for Attention-Deficit/Hyperactivity Disorder (ADHD), early clinical research demonstrated its potential to significantly reduce cataplexy and other REM-sleep-related symptoms of narcolepsy. This technical guide synthesizes the foundational and recent pharmacological data on this compound, details the key experimental evidence for its use in narcolepsy, and outlines the underlying neurobiological pathways.

This compound: Pharmacological Profile

This compound (racemic (RS)-2-[(2-ethoxyphenoxy)methyl]morpholine) is a non-stimulant medication that was first marketed as an antidepressant in Europe in the 1970s.[1] After being discontinued for commercial reasons, an extended-release (ER) formulation, Qelbree®, received FDA approval in 2021 for the treatment of ADHD in children and adults.[1][2]

Mechanism of Action (MOA)

This compound's primary mechanism is the selective inhibition of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[1][2] However, recent investigations have revealed a more complex profile, classifying it as a Serotonin Norepinephrine Modulating Agent (SNMA) .[3][4] In addition to its moderate NET inhibition, this compound also acts as a 5-HT₂B receptor antagonist and a 5-HT₂C receptor agonist .[3][5] This dual action on both noradrenergic and serotonergic systems differentiates it from pure NRIs like atomoxetine.[3][5] In vivo microdialysis studies in rats have confirmed that this compound administration increases extracellular levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex.[3][6]

Pharmacokinetics

The extended-release formulation of this compound exhibits linear pharmacokinetics.[5][7] Key parameters are summarized in the table below.

| Parameter | Value (Extended-Release Formulation) | Citation |

| Bioavailability | ~88% (relative to immediate-release) | [7] |

| Time to Peak Plasma (Tmax) | ~5 hours | [7] |

| Protein Binding | 76-82% | [1][7] |

| Elimination Half-Life | 7.02 ± 4.74 hours | [1][5] |

| Metabolism | Primarily via CYP2D6, UGT1A9, and UGT2B15 | [5] |

| Excretion | ~90% in urine within 24 hours | [5] |

Preclinical and Clinical Evidence in Narcolepsy

The rationale for investigating this compound in narcolepsy stems from the known efficacy of noradrenergic agents in treating cataplexy.[8] Cataplexy is understood as a pathological intrusion of REM-sleep-associated muscle atonia into wakefulness, and noradrenergic neurons are critical for suppressing this atonia.

Preclinical Rationale

Animal models have been pivotal in understanding narcolepsy.[9][10] Studies using narcoleptic Doberman pinschers, which have a mutation in the hypocretin (orexin) receptor 2 gene, demonstrated that the specific NRI nisoxetine produced a significant improvement in cataplexy.[8][11] Given that this compound shares this primary noradrenergic reuptake blocking property, it was hypothesized to have similar efficacy in human narcolepsy.[8]

Clinical Study: Guilleminault et al. (1986)

The primary clinical evidence for this compound in narcolepsy comes from a preliminary, single-blind, placebo-controlled study conducted at Stanford University.[8][12][13] This study evaluated the efficacy of this compound hydrochloride (100 mg/day) in narcoleptic patients.

Key Findings:

-

Cataplexy & Auxiliary Symptoms: The drug had a significant inhibitory effect on cataplexy, hypnagogic hallucinations, and sleep paralysis.[8][11][12]

-

Daytime Sleepiness: While patients subjectively reported fewer sleep attacks (p < 0.05), there was no objective improvement in alertness as measured by the Multiple Sleep Latency Test (MSLT) and Maintenance of Wakefulness Test (MWT).[8][11]

-

Safety and Tolerability: this compound was well-tolerated at the 100 mg/day dose, with only one of 23 patients discontinuing due to nausea and headaches.[8][12] Notably, it did not produce the typical side effects associated with tricyclic antidepressants.[8][11]

Quantitative Data Summary

The following tables summarize the key quantitative data from pharmacological and clinical studies.

Table 1: this compound Receptor Binding & Functional Activity

| Target | Affinity (Ki or KD) | Activity | Citation |

|---|---|---|---|

| Norepinephrine Transporter (NET) | 155 - 630 nM | Inhibitor | [1] |

| Serotonin Transporter (SERT) | 17,300 nM | Weak Inhibitor | [1] |

| Dopamine Transporter (DAT) | >100,000 nM | Negligible | [1] |

| Serotonin 5-HT₂B Receptor | 3,900 nM | Antagonist | [1] |

| Serotonin 5-HT₂C Receptor | 6,400 nM | Agonist |[1] |

Table 2: Clinical Efficacy Data (Guilleminault et al., 1986)

| Outcome Measure | Result | Significance | Citation |

|---|---|---|---|

| Cataplexy | Significant Decrease | p < 0.01 | [8] |

| Auxiliary Symptoms | Significant Improvement | p < 0.05 | [8] |

| Subjective Sleep Attacks | Significant Decrease | p < 0.05 | [8] |

| MSLT / MWT Scores | No Significant Change | - |[8][11] |

Experimental Protocols

Protocol: In Vitro Binding and Functional Assays (Yu et al., 2020)

This protocol was used to characterize this compound's broader pharmacological profile.

-

Objective: To determine the binding affinity and functional activity of this compound at various monoamine transporters and G-protein coupled receptors.

-

Methodology:

-

Radioligand Binding Assays: Performed using membranes from HEK293 cells expressing the human recombinant transporters (NET, SERT, DAT) or various serotonin receptors (e.g., 5-HT₂B, 5-HT₂C). This compound was tested at multiple concentrations to determine its ability to displace specific radioligands.

-

Functional Uptake Assays: To assess NET inhibition, [³H]-norepinephrine uptake was measured in rat hypothalamic synaptosomes in the presence of varying concentrations of this compound. The IC₅₀ value was determined.[3]

-

Receptor Functional Assays: Calcium flux or other second messenger assays were used in cell lines expressing the target receptors to determine agonist or antagonist activity.

-

-

Data Analysis: Ki and IC₅₀ values were calculated using non-linear regression analysis (e.g., Cheng-Prusoff equation for Ki from IC₅₀).

Protocol: Clinical Trial in Narcolepsy (Guilleminault et al., 1986)

-

Objective: To evaluate the efficacy and safety of this compound hydrochloride on the symptoms of narcolepsy.

-

Study Design: Single-blind, placebo-controlled trial.

-

Participants: 23 narcoleptic patients (18 women, 5 men; mean age 53.3 years) with documented daytime sleepiness and cataplexy.[11]

-

Procedure:

-